安苄西林基-D-苯基甘氨酸

描述

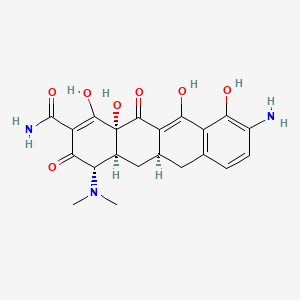

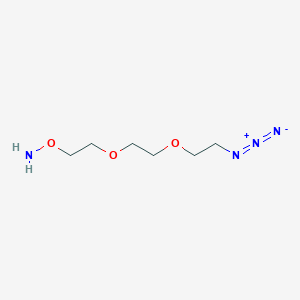

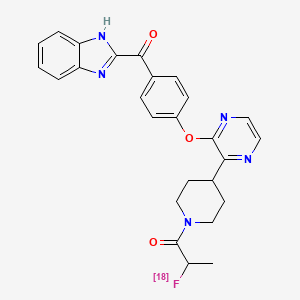

Ampicillinyl-D-phenylglycine is a compound with the molecular formula C24H26N4O5S . It is also known as Ampicillin EP Impurity E . The molecular weight of this compound is 482.6 g/mol .

Synthesis Analysis

The impurity Ampicillinyl-D-phenylglycine originates during the preparation of Ampicillin trihydrate. The amidation of the carboxylic acid of Ampicillin with D-phenylglycine generates Ampicillinyl-D-phenylglycine . A facile synthetic process for these impurities was developed from commercially available raw materials .Molecular Structure Analysis

The IUPAC name of Ampicillinyl-D-phenylglycine is (2R)-2-[[ (2S,5R,6R)-6-[[ (2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo [3.2.0]heptane-2-carbonyl]amino]-2-phenylacetic acid . The InChI and SMILES strings provide further details about its molecular structure .科学研究应用

代谢工程用于生产:Müller 等人(2006)讨论了如何将代谢工程应用于从葡萄糖中生产 D-苯基甘氨酸(D-Phg),一种半合成抗生素(如氨苄西林)的关键侧链构件。这涉及创建一条人工生物合成途径,将苯丙酮酸转化为 D-Phg (Müller 等人,2006)。

从外消旋混合物中生产:Bossi 等人(1998)探索了使用青霉素 G 酰化酶从外消旋混合物中生产纯 D-苯基甘氨酸的过程,该过程涉及将酶捕获在多室电解槽中以防止逆反应,从而提高生产效率 (Bossi 等人,1998)。

安苄西林生产的溶解度研究:Felix 等人(2016)和 Santana 等人(2010)对安苄西林和苯基甘氨酸在不同条件下的溶解度进行了研究,这对于理解和优化安苄西林酶促合成中的结晶步骤至关重要 (Felix 等人,2016), (Santana 等人,2010)。

安苄西林合成中的绿色化学:Langen 等人(2001)研究了安苄西林生产过程中 D-苯基甘氨酸的回收利用。他们的研究表明,使用包括 D-苯基甘氨酸在内的侧链供体混合物可以使该过程更经济、更环保 (Langen 等人,2001)。

提高酶促合成效率:Youshko 等人(2002)和其他研究人员专注于优化青霉素酰化酶催化的安苄西林合成,通过应用 pH 渐变或探索组分在疏水树脂上的吸附等方法提高其效率 (Youshko 等人,2002), (Vieira 等人,2003)。

D-苯基甘氨酸的合成方法:山田顺一和桥本顺一(1976)描述了一种不对称合成 D-苯基甘氨酸的方法,D-苯基甘氨酸是青霉素和头孢菌素抗生素中至关重要的成分 (山田顺一和桥本顺一,1976)。

属性

IUPAC Name |

(2R)-2-[[(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O5S/c1-24(2)18(20(30)26-16(23(32)33)14-11-7-4-8-12-14)28-21(31)17(22(28)34-24)27-19(29)15(25)13-9-5-3-6-10-13/h3-12,15-18,22H,25H2,1-2H3,(H,26,30)(H,27,29)(H,32,33)/t15-,16-,17-,18+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSAAMYOCWYQYDF-OSAVLUCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)NC(C4=CC=CC=C4)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)N[C@H](C4=CC=CC=C4)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00153005 | |

| Record name | Ampicillinyl-D-phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00153005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ampicillinyl-D-phenylglycine | |

CAS RN |

1207726-28-0 | |

| Record name | Ampicillinyl-D-phenylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207726280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ampicillinyl-D-phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00153005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMPICILLINYL-D-PHENYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7811RA358Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

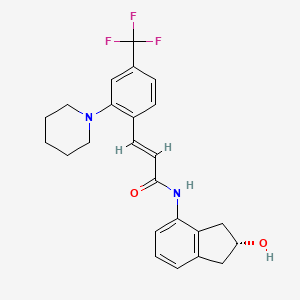

![1-[4-(3-chloro-5-fluorophenyl)-5-fluoro-2-methoxyphenyl]-N-(1,2-oxazol-3-yl)-2-oxoquinoline-6-sulfonamide](/img/structure/B605416.png)

![(5s)-7-(2-Fluoropyridin-3-Yl)-3-[(3-Methyloxetan-3-Yl)ethynyl]spiro[chromeno[2,3-B]pyridine-5,4'-[1,3]oxazol]-2'-Amine](/img/structure/B605420.png)